molecular formula C18H19N3O7S2 B3016028 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-78-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B3016028
CAS No.: 874804-78-1
M. Wt: 453.48
InChI Key: WWWDZJRDAJOGBO-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H19N3O7S2 and its molecular weight is 453.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with benzo[d][1,3]dioxol-5-yl and thiophene groups have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis.

Mode of Action

Based on the structural similarity to other compounds, it is plausible that it binds to the active site of its target protein, thereby inhibiting its function .

Biochemical Pathways

The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1 . This pathway plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR1, the compound could potentially disrupt angiogenesis, which is a critical process in tumor growth and metastasis.

Result of Action

If it indeed inhibits vegfr1 as suggested, it could potentially suppress angiogenesis, thereby inhibiting tumor growth and metastasis .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S2/c22-17(19-9-12-3-4-13-14(8-12)28-11-27-13)18(23)20-10-15-21(5-6-26-15)30(24,25)16-2-1-7-29-16/h1-4,7-8,15H,5-6,9-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWDZJRDAJOGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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